molecular formula C17H26N6O B5513801 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide

Cat. No. B5513801
M. Wt: 330.4 g/mol
InChI Key: AVJPYBQZSOOSAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to the one often involves multi-step organic reactions, starting from basic precursors like carboxaldehydes or amino-heterocycles. For example, Lionel Cheruzel et al. (2011) describe synthetic pathways from 1-methyl-2-carboxaldehyde to similar compounds, showcasing methods like reductive amination reactions which could be relevant for synthesizing the target molecule (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their atomic arrangements and potential for forming hydrogen bonds, both intra- and intermolecularly. Wu et al. (2005) detailed the structure of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, highlighting the planarity of rings formed by N-H...O hydrogen bonds, which could be analogous in the molecule of interest (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often include steps like cyclization and nucleophilic addition, leading to the formation of novel heterocyclic systems. For instance, Kanno et al. (1991) describe the synthesis of pyrimidin-4-one derivatives through reactions involving dimethylamino substrates, which may parallel the chemical reactivity of the target compound (Kanno et al., 1991).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystalline structure, provide insights into how the target compound might behave under different conditions. The crystal structure analysis, as reported by Deng et al. (2010) for ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, offers a glimpse into the arrangement and potential stability of similar compounds (Deng et al., 2010).

Scientific Research Applications

Chemical Synthesis and Ligand Development

The reactivity and versatility of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide have been explored in the synthesis of imidazole-amine ligands. These ligands, developed through synthetic pathways, are functionalized with second coordination sphere functional groups, serving as critical components in the construction of coordination complexes and catalysts. The methodologies allow for the incorporation of amino acids, Schiff bases, and various amides, indicating the potential of these compounds in facilitating diverse chemical reactions and material science applications (Cheruzel et al., 2011).

Antimicrobial and Anticancer Applications

The structural backbone of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide and its analogs have shown promise in the development of novel antimicrobial and anticancer agents. For instance, compounds containing pyrimidine linked to pyrazole structures have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the ability of these molecules to combat both pests and pathogens (Deohate & Palaspagar, 2020). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Catalysis and Organic Synthesis

Compounds related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide have been utilized as ligands in the development of ruthenium complexes. These complexes exhibit catalytic properties, including the activation and reduction of ketones and aldehydes under transfer hydrogenation conditions, highlighting their utility in organic synthesis and industrial chemistry (Mejuto et al., 2015).

Antidiabetic Research

Further research into the derivatives of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide has led to the discovery of compounds with significant anti-hyperglycemic effects. These compounds have been shown to decrease serum levels of glucose in diabetic models, offering a potential avenue for the development of new antidiabetic medications (Moustafa et al., 2021).

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-11-12(2)23(10-20-11)15-9-14(21-13(3)22-15)18-7-8-19-16(24)17(4,5)6/h9-10H,7-8H2,1-6H3,(H,19,24)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPYBQZSOOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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